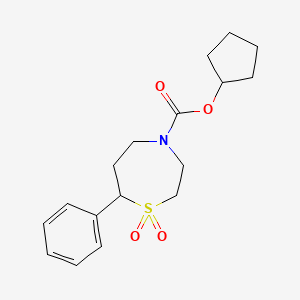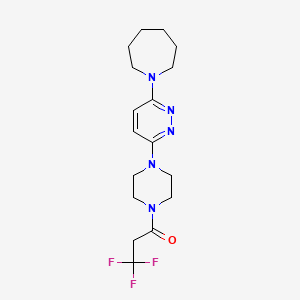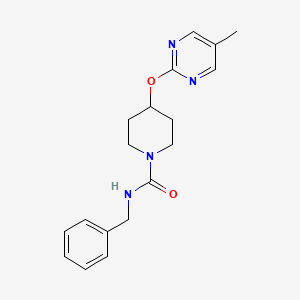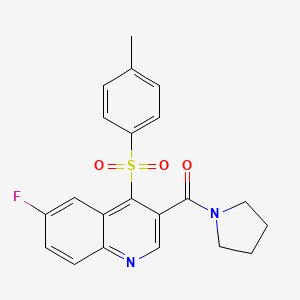
Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide” is a complex organic compound. It contains a cyclopentyl group, which is a cyclic hydrocarbon group with five carbon atoms forming a ring . It also has a phenyl group, which is a ring of six carbon atoms, often known as a benzene ring . The “1,4-thiazepane” part suggests the presence of a seven-membered ring containing a nitrogen and a sulfur atom . The “carboxylate 1,1-dioxide” indicates the presence of a carboxylate group (a carbon double-bonded to an oxygen and single-bonded to a hydroxyl group) with two additional oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopentyl and phenyl groups are both cyclic, but the phenyl group is planar (flat), while the cyclopentyl group is not . The thiazepane ring adds further complexity, especially with the addition of the phenyl group at the 7-position .Chemical Reactions Analysis
The types of reactions this compound might undergo would depend on the conditions and reagents present. The phenyl group might undergo electrophilic aromatic substitution reactions . The carboxylate group could participate in various reactions, such as esterification or reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties might include the size and shape of its molecules, the types of bonds and functional groups it contains, and its overall charge distribution .Aplicaciones Científicas De Investigación
Carboxylic Acid Isostere Applications : Cyclopentane-1,3-diones, which are structurally related to the compound , have been studied as isosteres for the carboxylic acid functional group. These compounds exhibit similar acidity and physical-chemical properties to carboxylic acids and have been used in the design of thromboxane A2 receptor antagonists, demonstrating their potential in medicinal chemistry (Ballatore et al., 2011).
Synthesis and Stereochemical Studies : Research on phenyl-substituted cyclopentane and cyclohexane derivatives, which are similar in structure to Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide, has led to the synthesis of cycloalkane-cis-fused oxazines and oxazepinones. These studies contribute to our understanding of the stereochemistry and potential applications of these cyclic compounds in various chemical syntheses (Stájer et al., 1990).
Potential Bio-isostere of Carboxylic Acid : Cyclopentane-1,2-diones, related to the compound , have been evaluated as potential bio-isosteres for the carboxylic acid functional group. These studies focus on their use in drug design, particularly as TP receptor antagonists, indicating their significance in developing new pharmaceuticals (Ballatore et al., 2014).
Synthesis of Novel Cyclic Compounds : Research into the generation of benzo[c]cyclopenta[d][1,2]thiazepine 5,5-dioxides and other cyclic compounds, which are structurally related to Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide, reveals innovative synthetic approaches. These methods, such as palladium-catalyzed reactions, are crucial for the synthesis of complex cyclic structures that could have applications in materials science and pharmacology (Wang et al., 2013).
Propiedades
IUPAC Name |
cyclopentyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c19-17(22-15-8-4-5-9-15)18-11-10-16(23(20,21)13-12-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPRMLXBNOELPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796821.png)
![5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2796822.png)
![3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2796825.png)
![3-benzyl-2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2796826.png)
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796827.png)
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796828.png)
![3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2796829.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2796836.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2796837.png)
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2796840.png)